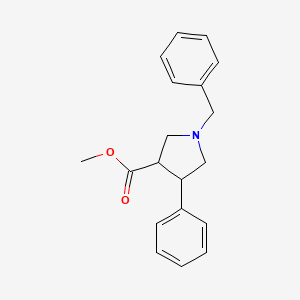

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Description

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group at position 1, a phenyl group at position 4, and a methyl ester at position 2. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. Its stereochemical configuration and conformational flexibility, influenced by substituents, are critical to its reactivity and interactions . Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise determination of stereochemistry .

Properties

IUPAC Name |

methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOILEULVFQPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465567 | |

| Record name | METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438492-33-2 | |

| Record name | METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions. This reaction forms N,N-bis(β-methoxycarbonylethyl)benzylamine, which is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical reagents include halogens and nucleophiles like hydroxide ions (OH-) and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic compounds, facilitating the development of more complex structures .

- Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for understanding its reactivity profile. For example, it can be oxidized to form ketones or carboxylic acids and reduced to yield amines or alcohols .

Biology

- Biological Activity : Research indicates that methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate may interact with specific enzymes and receptors, influencing their activity. This interaction is critical for studying the biological effects of pyrrolidine derivatives .

- Potential Therapeutic Uses : Ongoing studies are investigating its potential as a therapeutic agent in drug development, particularly in areas like pain management and neuropharmacology .

Medicine

- Drug Development : The compound is being explored for its role in synthesizing pharmaceutical agents, highlighting its importance in medicinal chemistry .

- Mechanistic Studies : Understanding its mechanism of action is vital for evaluating its therapeutic potential. Current research aims to elucidate how it affects biological systems at the molecular level .

Case Study 1: Medicinal Chemistry

A study published in the Journal of Organic Chemistry explored the synthesis of various derivatives of this compound. The derivatives exhibited varying degrees of biological activity against specific targets, suggesting that modifications to the structure can enhance therapeutic efficacy .

Case Study 2: Chemical Reactivity

Research highlighted in ACS Catalysis demonstrated a novel method for utilizing this compound in photoredox catalysis. This method allowed for selective transformations that could be applied in late-stage functionalization of complex molecules .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs include pyrrolidine carboxylates with varying substituents. For instance:

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (Catalog ID: p.179): Features a fluoropyridinyl group at position 4 and a bulky tert-butyldimethylsilyloxy moiety, which increases steric hindrance and alters electronic properties compared to the phenyl group in the target compound .

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Catalog ID: p.180): Contains a hydroxymethyl group and dual ester functionalities, enhancing polarity relative to the monomethyl ester in the target compound .

Key Differences:

| Feature | Target Compound | Fluoropyridinyl Analog (p.179) | Hydroxymethyl Analog (p.180) |

|---|---|---|---|

| Position 4 Substituent | Phenyl (aromatic, lipophilic) | Fluoropyridinyl (polar, electronegative) | Fluoropyridinyl (polar) |

| Ester Groups | Monomethyl ester | Monomethyl ester | 1-tert-Butyl, 3-methyl dicarboxylate |

| Polarity | Moderate lipophilicity | Increased polarity (fluorine, silyl) | High polarity (hydroxymethyl) |

Conformational Analysis: Ring Puckering

The pyrrolidine ring’s puckering is influenced by substituents. Cremer and Pople’s puckering coordinates (amplitude q, phase angle φ) quantify deviations from planarity . Bulky groups like benzyl and phenyl in the target compound induce moderate puckering (q ~ 0.5–0.6 Å), while fluorinated analogs (e.g., p.179) may exhibit enhanced puckering due to steric and electronic effects from fluorine .

Physicochemical Properties of Methyl Esters

Methyl esters, including the target compound, exhibit distinct boiling points and solubilities. For example:

- Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) show gas chromatography retention times correlating with molecular weight and branching .

- Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate likely has lower polarity than hydroxylated analogs (e.g., p.180), impacting solubility in aqueous versus organic solvents .

Hypothetical Property Comparison (Based on Evidence):

Biological Activity

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl and phenyl substituent, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 273.39 g/mol. Its structure suggests potential interactions with various neurotransmitter systems, particularly in neuropharmacology.

Biological Activity

Neuropharmacological Effects:

Research indicates that this compound may influence neurotransmitter pathways, including serotonin and dopamine systems. These interactions are crucial for its potential use in treating conditions such as depression and anxiety disorders.

Table 1: Summary of Biological Activities

The compound's biological activity is primarily attributed to its ability to modulate neurotransmitter release and receptor activity. For instance, it has been shown to enhance serotonin levels in synaptic clefts, which is essential for mood regulation.

Case Studies

-

Antidepressant Activity:

A study conducted on rodent models demonstrated that this compound significantly reduced depressive-like behaviors when administered over a two-week period. The results indicated an increase in serotonin levels, supporting its potential as an antidepressant agent. -

Anticancer Potential:

In vitro studies on various cancer cell lines revealed that the compound exhibited moderate cytotoxicity, particularly against breast cancer cells. This effect was linked to the induction of apoptosis, suggesting a mechanism worth exploring for cancer therapy.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate, and what key reaction conditions should be optimized?

Methodological Answer: Pd-catalyzed aza-Heck cyclizations are effective for synthesizing this compound. Critical parameters include:

| Parameter | Condition/Value | Reference |

|---|---|---|

| Catalyst | Pd₂(dba)₃ (5.0 mol%) | |

| Ligand | PA-Ph (20 mol%) | |

| Base | Et₃N (25 mol%) | |

| Boronic ester | Benzo[b]thiophene-2-boronic acid pinacol | |

| Solvent | PhMe (0.4 M) | |

| Temperature | 65°C | |

| Purification | Flash column chromatography (19:1 PhMe:EtOAc) |

Optimizing ligand ratios and solvent polarity improves enantiomeric resolution. Post-synthesis, HRMS and NMR validate purity.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography : Refine data using SHELXL (for small-molecule structures) . Validate geometry with WinGX/ORTEP to visualize anisotropic displacement ellipsoids .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for stereochemical confirmation (e.g., δC 17.8 ppm for methyl groups) .

- HRMS : Match experimental values (e.g., 388.1344 m/z) to theoretical calculations .

- IR : Confirm carbonyl stretches (νmax ~1700 cm⁻¹) and amine/pyrrolidine bands .

Q. What safety precautions are advised when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data are limited (see ), adopt universal precautions:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (no volatility data available).

- Waste disposal : Contract licensed services for chemical waste .

- First aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidine ring be quantitatively analyzed using Cremer-Pople parameters?

Methodological Answer: Use Cremer-Pople coordinates to define ring puckering:

-

Step 1 : Calculate the unique mean plane of the ring from crystallographic data .

-

Step 2 : Compute puckering amplitude () and phase angle () using:

-

Step 3 : Compare results to idealized envelopes (e.g., twist-boat vs. chair) using ORTEP-3 for graphical representation .

-

Example : A Å and suggests a half-chair conformation.

Q. What strategies are effective in resolving enantiomers during the synthesis of this compound?

Methodological Answer:

- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients.

- Crystallization : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives).

- Catalytic asymmetry : Optimize Pd catalyst chirality (e.g., BINAP ligands) to reduce racemic mixtures (e.g., 3:2 enantiomer ratio in ).

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

Q. What methodological considerations are critical when employing Pd-catalyzed cross-coupling reactions for this compound?

Methodological Answer:

- Catalyst stability : Pd₂(dba)₃ degrades in air; use under inert atmosphere .

- Ligand ratio : Maintain 4:1 ligand-to-Pd ratio to prevent Pd black formation.

- Solvent effects : PhMe enhances π-π interactions in transition states vs. polar solvents.

- Workflow :

| Step | Action |

|---|---|

| Pre-catalyst activation | Stir catalyst/ligand in solvent 30 min |

| Quenching | Use aqueous NH₄Cl to preserve products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.